1-[3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenyl]ethan-1-one
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Overview
Description
1-[3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenyl]ethan-1-one is a complex organic compound featuring a thienopyridine core, a sulfonyl group, and a phenyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenyl]ethan-1-one typically involves multi-step organic reactions. One common route includes:
Formation of the Thienopyridine Core: Starting with a suitable thiophene derivative, the thienopyridine core can be synthesized through cyclization reactions involving nitrogen-containing reagents.
Coupling with Phenyl Ethanone: The final step involves coupling the sulfonylated thienopyridine with a phenyl ethanone derivative, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenyl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, particularly at the chloro and sulfonyl positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products: The major products depend on the specific reactions but can include various substituted thienopyridines, sulfonyl derivatives, and modified phenyl ethanones.
Scientific Research Applications
1-[3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism by which 1-[3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenyl]ethan-1-one exerts its effects involves interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.
Pathways Involved: The compound may influence signaling pathways, metabolic processes, or gene expression, depending on its specific interactions.
Comparison with Similar Compounds
Thienopyridine Derivatives: Compounds like clopidogrel and prasugrel, which are used as antiplatelet agents.
Sulfonyl Phenyl Ethanones: Other compounds with similar structural motifs but different substituents.
Uniqueness: 1-[3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenyl]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanisms of action
Properties
IUPAC Name |
1-[3-[(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)sulfonyl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S2/c1-10(18)11-3-2-4-13(7-11)22(19,20)17-6-5-14-12(9-17)8-15(16)21-14/h2-4,7-8H,5-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEKVWXKXILFKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC3=C(C2)C=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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